molecular formula C12H23NO3 B1323395 cis-4-(Boc-amino)-1-methylcyclohexanol CAS No. 233764-31-3

cis-4-(Boc-amino)-1-methylcyclohexanol

Cat. No.: B1323395
CAS No.: 233764-31-3
M. Wt: 229.32 g/mol
InChI Key: DZKXFTPOGGFHOX-UHFFFAOYSA-N
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Description

cis-4-(Boc-amino)-1-methylcyclohexanol: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of cyclohexanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

    Protection of Amino Group: The amino group is protected using in the presence of a base such as . This step ensures that the amino group does not participate in subsequent reactions.

    Hydroxyl Group Introduction: The hydroxyl group is introduced via of the methyl group using reagents like or .

    Reduction: The resulting intermediate is then reduced to form using a reducing agent such as .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like or .

    Reduction: The compound can undergo reduction to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Halides, esters.

Scientific Research Applications

Chemistry:

Biology:

  • Acts as an intermediate in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

Medicine:

  • Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry:

  • Employed in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of cis-4-(Boc-amino)-1-methylcyclohexanol involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group allows for selective reactions at other sites of the molecule, making it a versatile compound in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • cis-4-(Boc-amino)cyclohexanol
  • trans-4-(Boc-amino)cyclohexanol
  • tert-butyl 4-hydroxycyclohexyl carbamate

Uniqueness:

  • cis-4-(Boc-amino)-1-methylcyclohexanol is unique due to the presence of the methyl group, which can influence its steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKXFTPOGGFHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169806
Record name 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233764-31-3
Record name 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl magnesium chloride (3M in tetrahydrofuran, 57 ml, 171 mmol) was added to a solution of tert-butyl 4-oxocyclohexylcarbamate (12 g, 56 mmol) (WO9613262) in tetrahydrofuran (240 ml) at −78° C. The mixture was allowed to warm to ambient temperature and was stirred for 18 h. The mixture was quenched by the addition of saturated ammonium chloride solution (100 ml) and the volatile solvents were removed under reduced pressure. The residue was taken up in water (200 ml) and dichloromethane (400 ml) and solid citric acid was added until the layers separated. The organic phase was washed with saturated sodium bicarbonate solution, water, brine, dried over MgSO4, and the solvent removed under reduced pressure to give a gum which was purified by flash column chromatography using ethyl acetate:cyclohexane (20:80 to 80:20) as eluant to give the less polar diastereoisomer of tert-butyl 4-hydroxy-4-methylcyclohexylcarbamate (680 mg) as a white solid.
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl 4-oxocyclohexylcarbamate (2 g, 9.3 mmol) in THF (40 mL) at −78° C. was added dropwise MeMgBr (10 mL of 3M/THF, 30 mmol). The reaction mixture was allowed to warm to room temperature. After stirring at room temperature for 18 h, the reaction was treated with saturated NH4Cl aqueous solution. The solution was concentrated, taken up into CH2Cl2, washed with H2O by aid of citric acid. The organic phase was washed with saturated NaHCO3 aqueous solution, H2O, brine, dried (Na2SO4) and concentrated. The crude product was purified by column chromatography to give tert-butyl 4-hydroxy-4-methylcyclohexylcarbamate 2 as oil (1.2 g, 56%). 1H NMR (300 MHz, CDCl3) δ 1.20 (s, 3H), 1.45 (s, overlapped 9H), 1.5˜1.8 (set of m, 10H), 3.40 (br, 1H), 4.40 (br, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 6 ml anhydrous tetrahydrofuran solution of 303 mg (1.42 mmol) of tert-butyl N-(4-oxocyclohexyl)carbamate, 2.7 ml of methyl lithium (1.1M in hexane, 2.98 mmol) was dropwise added at −78° C. under an argon atmosphere and stirred for 1.5 hours, after adding 20 ml of water thereto to return room temperature, followed by extracting with 30 ml of methylene chloride after drying over anhydrous sodium sulfate, the solvent was distilled off and the residue was purified by a silica gel column chromatography (hexane/ethyl acetate=1/1) to obtain 150 mg (46%) of non-polar side diastereomer as a colorless crystal and 54 mg (17%) of polar side diastereomer as a colorless crystal.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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